molecular formula C13H18N2O3 B8709438 Tert-butyl 2-(2-aminobenzamido)acetate CAS No. 855997-66-9

Tert-butyl 2-(2-aminobenzamido)acetate

Cat. No.: B8709438
CAS No.: 855997-66-9
M. Wt: 250.29 g/mol
InChI Key: YVSOUEFRPCMTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-aminobenzamido)acetate is an organic compound that features both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2-aminobenzamido)acetate typically involves the reaction of 2-aminobenzoic acid with tert-butyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-aminobenzamido)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Tert-butyl 2-(2-aminobenzamido)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-aminobenzamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-benzoylamino)-acetic acid methyl ester
  • (2-Amino-benzoylamino)-acetic acid ethyl ester
  • (2-Amino-benzoylamino)-acetic acid isopropyl ester

Uniqueness

Tert-butyl 2-(2-aminobenzamido)acetate is unique due to its tert-butyl ester group, which provides steric hindrance and can influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups, which may have varying chemical and biological properties.

Properties

CAS No.

855997-66-9

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 2-[(2-aminobenzoyl)amino]acetate

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-11(16)8-15-12(17)9-6-4-5-7-10(9)14/h4-7H,8,14H2,1-3H3,(H,15,17)

InChI Key

YVSOUEFRPCMTDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of isatoic anhydride (25 g, 0.15 mol) in DMF (250 ml), glycine tert butyl ester (30.64 g, 0.18 mol) is added, followed by the dropwise addition of triethylamine (52 ml, 0.37 mol) over a period of 30 minutes. The resulting suspension is heated at 50° C. for 3 hours, 60° C. for 30 minutes, then at 70° C. for 30 minutes. The reaction mixture is then allowed to cool to RT and treated with water (300 ml). The resulting solution is stirred at RT for 30 minutes, diluted further with water (200 ml), and the product extracted with EtOAc (2×500 ml). The organic extracts are combined, washed with water (2×300 ml), brine (1×300 ml), dried (MgSO4), filtered, concentrated in vacuo, and dried under vacuum to give the title compound as a peachy white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30.64 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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